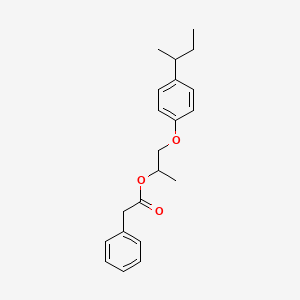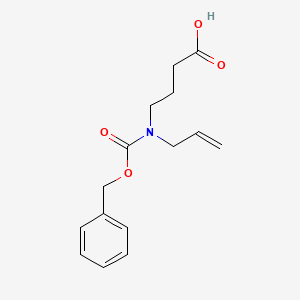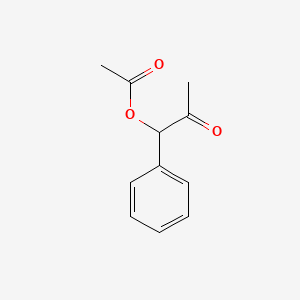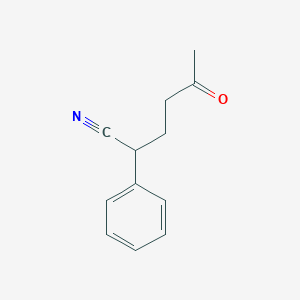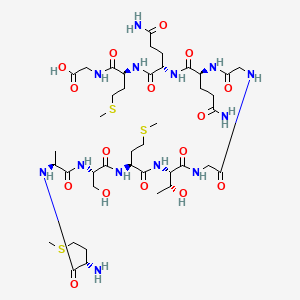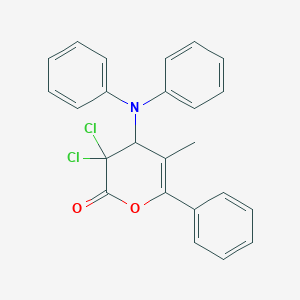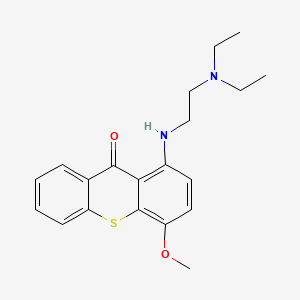
Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy- is a chemical compound with the molecular formula C19H22N2OS. It is a derivative of thioxanthone, which is known for its applications in photochemistry and photophysics. This compound is characterized by the presence of a diethylaminoethyl group and a methoxy group attached to the thioxanthone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with thioxanthone as the core structure.
Introduction of Diethylaminoethyl Group: The diethylaminoethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of thioxanthone with diethylaminoethyl chloride in the presence of a base such as sodium hydride.
Methoxylation: The methoxy group is introduced via methylation using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thioxanthone derivatives.
Substitution: Formation of substituted thioxanthone derivatives with different functional groups.
Scientific Research Applications
Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Studied for its potential use in drug delivery systems due to its ability to absorb light and generate reactive oxygen species.
Industry: Employed in the manufacturing of dyes and pigments due to its photophysical properties.
Mechanism of Action
The mechanism of action of Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy- involves its ability to absorb light and generate reactive oxygen species. This photochemical property makes it useful as a photoinitiator and photosensitizer. The compound can interact with molecular targets such as DNA and proteins, leading to the generation of singlet oxygen and other reactive species that can induce cellular damage or initiate polymerization reactions.
Comparison with Similar Compounds
Similar Compounds
Lucanthone: A thioxanthone derivative with similar photophysical properties, used as a radiation sensitizer.
Hycanthone: Another thioxanthone derivative, known for its use as an antischistosomal agent.
Thioxanthone: The parent compound, widely used in photochemistry and photophysics.
Uniqueness
Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy- is unique due to the presence of both the diethylaminoethyl and methoxy groups, which enhance its solubility and photophysical properties. This makes it particularly effective as a photoinitiator and photosensitizer compared to other thioxanthone derivatives.
Properties
CAS No. |
73909-11-2 |
|---|---|
Molecular Formula |
C20H24N2O2S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethylamino]-4-methoxythioxanthen-9-one |
InChI |
InChI=1S/C20H24N2O2S/c1-4-22(5-2)13-12-21-15-10-11-16(24-3)20-18(15)19(23)14-8-6-7-9-17(14)25-20/h6-11,21H,4-5,12-13H2,1-3H3 |
InChI Key |
FMJDWWAXDFAUJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)OC)SC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



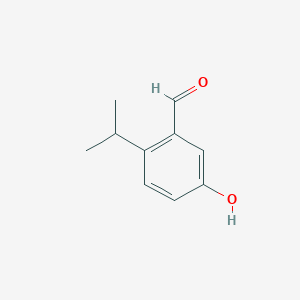

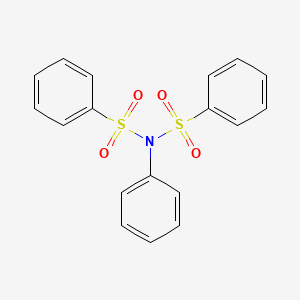
![3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene](/img/structure/B14010584.png)


